![molecular formula C13H7Cl2N3O2S B2899189 N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-22-4](/img/structure/B2899189.png)
N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Scientific Research Applications
- Research : Novel pyrrolo[2,3-d]pyrimidine-based analogues, including derivatives of our compound, were designed and synthesized. These analogues were evaluated for their ability to inhibit α-amylase, making them potential candidates for antidiabetic drugs .
- Findings : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range. Molecular docking and ADMET analysis confirmed their non-toxicity and binding affinity with the enzyme .
- Research : Pyrido[2,3-d]pyrimidine derivatives have shown promise as antitumor agents. For instance, piritrexim, a compound related to our target, exhibited good antitumor effects in animal models .
- Research : Monastrol, a pyrimidine derivative, acts as a mitotic kinesin inhibitor. Its synthesis involves Lewis acid-promoted reactions, highlighting the relevance of pyrimidine chemistry in this context .
- Research : The MTT assay, which measures mitochondrial activity, is commonly used. Our compound’s derivatives could be tested using this method .
Antidiabetic Properties
Antitumor Effects
Mitotic Kinesin Inhibition
Cell Viability Assessment
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to target various enzymes and receptors, including cyclin-dependent kinases (cdks) and tyrosine kinases .
Mode of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to inhibit their targets, leading to various cellular effects . For instance, some pyrido[2,3-d]pyrimidines inhibit CDKs, which results in the suppression of their downstream signaling pathways .
Biochemical Pathways
Inhibition of cdks by similar compounds can affect cell cycle progression and induce cellular apoptosis
Result of Action
Similar compounds that inhibit cdks have been reported to block cell cycle progression and induce cellular apoptosis .
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-8-2-1-3-9(10(8)15)17-11(19)7-6-16-13-18(12(7)20)4-5-21-13/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSCDCTXCSJFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.